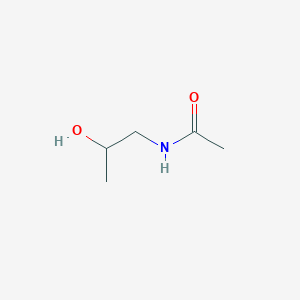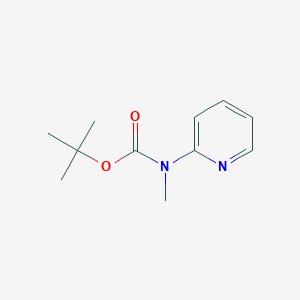
Tert-butyl methyl(pyridin-2-YL)carbamate
Descripción general
Descripción
“Tert-butyl methyl(pyridin-2-YL)carbamate” is a chemical compound with the molecular formula C11H16N2O2 . It is a derivative of carbamic acid, with a pyridine ring bearing a carboxylic acid group or a derivative thereof . The compound is part of a class of organic compounds known as pyridinecarboxylic acids and derivatives .
Synthesis Analysis
The synthesis of carbamates, such as “Tert-butyl methyl(pyridin-2-YL)carbamate”, can be achieved through amination (carboxylation) or rearrangement . One method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .
Molecular Structure Analysis
The molecular structure of “Tert-butyl methyl(pyridin-2-YL)carbamate” consists of a pyridine ring attached to a carbamate group . The compound has a molecular weight of 208.26 g/mol . The InChI key for the compound is SABMAMDNSRZJBK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Carbamates, including “Tert-butyl methyl(pyridin-2-YL)carbamate”, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed cross-coupling reactions with alkoxycarbonyl radicals generated from carbazates . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .
Physical And Chemical Properties Analysis
“Tert-butyl methyl(pyridin-2-YL)carbamate” is a solid compound . Its molecular weight is 208.26 g/mol, and its empirical formula is C11H16N2O2 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications :
- Tert-butyl (2-chloropyridin-3-yl)carbamate was used in the one-pot tandem palladium-catalysed amination and intramolecular amidation for the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating its utility in complex organic synthesis processes (Scott, 2006).
- An efficient synthesis process involving tert-butyl pyrrolidin-3-ylmethylcarbamate was designed, starting from itaconic acid ester, highlighting its role in the creation of drug intermediates (Min, 2010).
Chemical Properties and Reactions :
- Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate with tert-butyllithium in anhydrous tetrahydrofuran resulted in the formation of dilithium reagents, which react with various electrophiles to yield substituted derivatives (Smith et al., 2013).
Molecular Structure and Design :
- The molecular structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate was characterized, providing insights into the configurations of its atoms and potential for intramolecular hydrogen bonding (Weber et al., 1995).
Applications in Organic Chemistry :
- A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was described, highlighting its role in pharmaceutical manufacturing (Li et al., 2012).
Research in Crystallography :
- The crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate was obtained, providing details on the orientation of the carbamate and amide groups and the molecule's electric dipole moment (Baillargeon et al., 2014).
Safety and Hazards
Direcciones Futuras
The future directions for “Tert-butyl methyl(pyridin-2-YL)carbamate” and similar compounds could involve further exploration of their potential uses in medicine and other fields. Carbamates are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .
Mecanismo De Acción
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Carbamates in general are known to participate in a variety of biochemical reactions, including condensation reactions, sulfonation, and substitution . These reactions are essential for the synthesis of key intermediates for various pharmacologically active compounds.
Result of Action
Some related compounds have been shown to have bactericidal properties, suggesting a potential for antibacterial action .
Action Environment
It’s known that many factors, such as temperature, ph, and the presence of other chemicals, can influence the action of chemical compounds .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-pyridin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUJRTRWJOPCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471722 | |
| Record name | tert-Butyl methyl(pyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(pyridin-2-YL)carbamate | |
CAS RN |
436161-79-4 | |
| Record name | tert-Butyl methyl(pyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



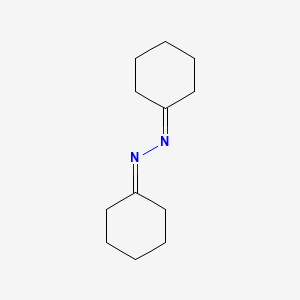
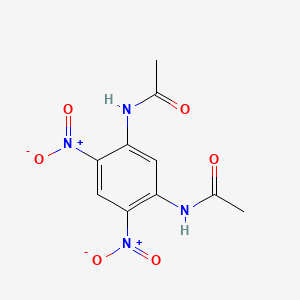




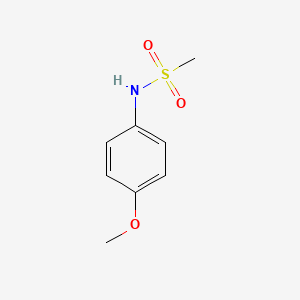
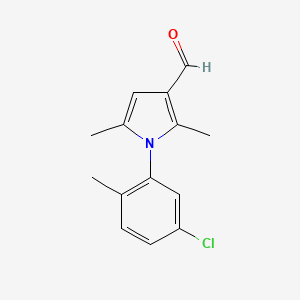
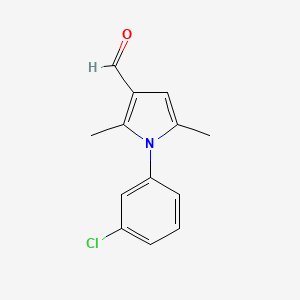
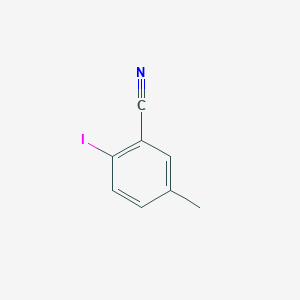
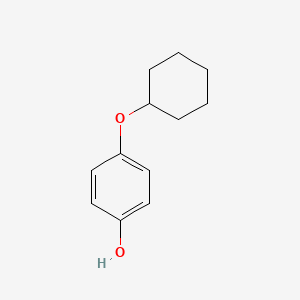
![9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B3052623.png)

